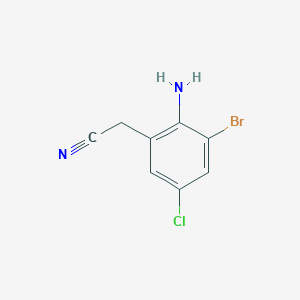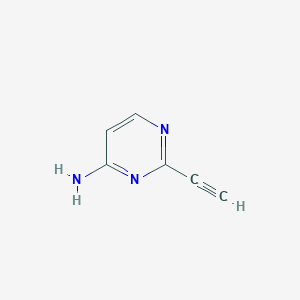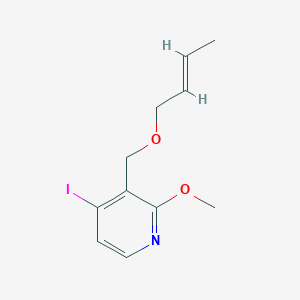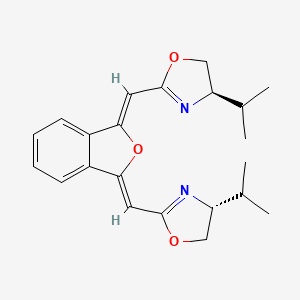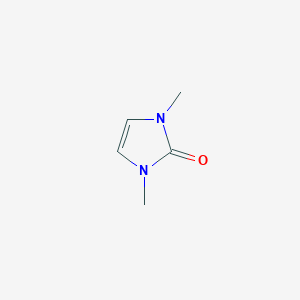
1,3-Dimethyl-2-imidazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2-imidazolone is a highly polar, non-protonic solvent known for its ability to dissolve a wide range of organic and inorganic compounds. It is a cyclic urea derivative and is often used in various chemical reactions due to its stability and solubility properties. This compound is particularly valuable in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-imidazolone can be synthesized through several methods:
Cyclization of N,N-dimethylurea: This method involves the cyclization of N,N-dimethylurea in the presence of a base such as sodium hydride.
Reaction of N,N-dimethylamine with ethylene carbonate: This reaction is carried out under high temperature and pressure conditions.
Condensation of N-methylformamide with formaldehyde: This method involves the use of a catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound typically involves the use of full-glass reactive distillation equipment. The process includes oxidation and reduction systems, secondary reactive distillation, and removal of organic substances and impurities. The oxidation system often consists of potassium permanganate, while the reduction system uses a suitable reducing agent .
化学反应分析
1,3-Dimethyl-2-imidazolone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazolones.
科学研究应用
1,3-Dimethyl-2-imidazolone has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis, particularly in reactions involving strong nucleophiles.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein structures.
Medicine: Investigated for its potential use in drug delivery systems, particularly for transdermal applications.
作用机制
The mechanism of action of 1,3-Dimethyl-2-imidazolone involves its ability to act as a polar aprotic solvent. This property allows it to stabilize transition states and intermediates in chemical reactions, thereby facilitating various synthetic processes. Its molecular targets include nucleophiles and electrophiles, and it participates in pathways involving nucleophilic substitution and elimination reactions.
相似化合物的比较
1,3-Dimethyl-2-imidazolone can be compared with other similar compounds such as:
1,3-Dimethylimidazolidin-2-one: Another cyclic urea derivative with similar solvent properties but different reactivity.
N,N-Dimethylformamide: A polar aprotic solvent with a lower boiling point and different solubility characteristics.
Dimethyl sulfoxide: A highly polar solvent with a wide range of applications but different toxicity profile.
Uniqueness
This compound is unique due to its high boiling point, chemical stability, and ability to dissolve a wide range of compounds without participating in the reaction itself. This makes it particularly valuable in high-temperature reactions and industrial processes .
属性
CAS 编号 |
39799-78-5 |
|---|---|
分子式 |
C5H8N2O |
分子量 |
112.13 g/mol |
IUPAC 名称 |
1,3-dimethylimidazol-2-one |
InChI |
InChI=1S/C5H8N2O/c1-6-3-4-7(2)5(6)8/h3-4H,1-2H3 |
InChI 键 |
CFQPVBJOKYSPKG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


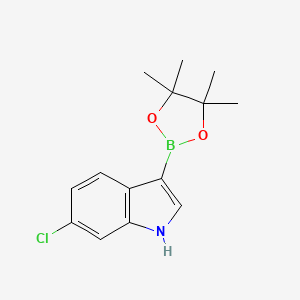

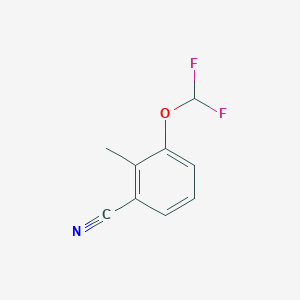
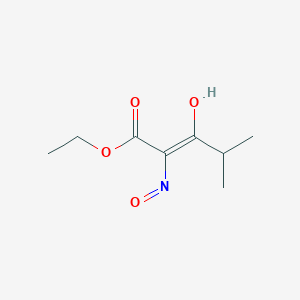
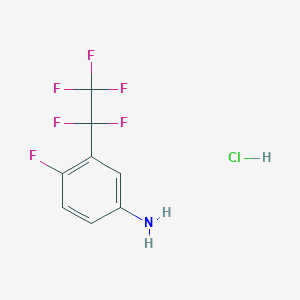
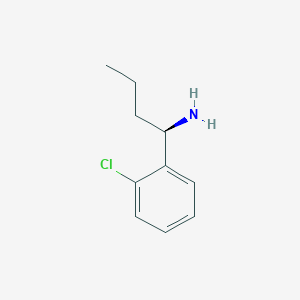
![5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B15224687.png)
